2,2-diphenyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide
Description
Properties
IUPAC Name |
2,2-diphenyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c28-23(22(18-10-3-1-4-11-18)19-12-5-2-6-13-19)24-16-9-15-21-26-25-20-14-7-8-17-27(20)21/h1-8,10-14,17,22H,9,15-16H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLBODYABRBHNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCC3=NN=C4N3C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Amide Hydrolysis
The central acetamide group undergoes hydrolysis under acidic or basic conditions, yielding diphenylacetic acid and the corresponding triazolopyridine-propylamine derivative.
Mechanistic Insight :
-
Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity for water attack.
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Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond via nucleophilic substitution.
Electrophilic Aromatic Substitution
The diphenyl rings participate in electrophilic substitutions, with reactivity influenced by electron-donating/withdrawing effects of adjacent groups.
Key Observations :
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Electron-withdrawing triazolo-pyridine directs electrophiles to meta positions on phenyl rings.
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Steric hindrance from diphenyl groups reduces reaction rates compared to simpler aromatics.
N-Alkylation/Acylation of Triazole Moiety
The triazolo[4,3-a]pyridine nitrogen atoms serve as nucleophilic sites for alkylation or acylation.
Regioselectivity :
-
Alkylation occurs preferentially at the less hindered N1 position of the triazole ring.
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes.
Limitations :
Oxidative Transformations
The propyl linker and aromatic systems undergo oxidation under controlled conditions.
Functional Impact :
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Oxidative cleavage of the propyl chain disrupts molecular conformation, altering biological activity.
Catalytic Cross-Coupling
Palladium-mediated couplings enable aryl functionalization for structure-activity studies.
Applications :
Critical Analysis of Data Sources
Scientific Research Applications
2,2-diphenyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The compound may inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2,2-diphenyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide and analogous compounds identified in the evidence:
Key Observations:
Core Heterocycle Variations :
- The triazolo[4,3-a]pyridine core in the target compound is distinct from triazolo-pyrazine (e.g., ) or pyrrolo-triazolo-pyrazine (e.g., ) derivatives. These variations influence electronic properties and binding pocket compatibility.
- Substitution patterns (e.g., chloro, trifluoromethyl in ) enhance lipophilicity and metabolic resistance compared to the target compound’s diphenyl groups.
Substituent Effects: Piperazine-containing analogs (e.g., ) exhibit stronger serotonin/dopamine receptor interactions due to the basic nitrogen in piperazine, which is absent in the target compound. Polar groups (e.g., cyano in ) may shift activity toward kinase targets rather than CNS receptors.
Pharmacokinetic Considerations :
- Halogenation (e.g., Cl, CF3 in ) and sulfanyl linkers improve metabolic stability over the target compound’s propyl-acetamide chain .
- The diphenylacetamide group in the target compound may confer higher plasma protein binding, reducing free drug availability compared to smaller substituents .
Research Findings and Limitations
- Structural-Activity Relationships (SAR) : The absence of a piperazine or pyrazine moiety in the target compound suggests divergent therapeutic applications compared to analogs like or .
- Data Gaps: No direct in vitro or in vivo data for the target compound are available in the provided evidence. Comparisons rely on extrapolation from structural analogs.
- Patent Trends : European patents (e.g., ) emphasize fused heterocycles for kinase inhibition, indicating that the target compound’s simpler structure may prioritize cost-effective synthesis over target selectivity.
Q & A
Basic Research Questions
Q. How can NMR spectroscopy and mass spectrometry be utilized to confirm the molecular structure of 2,2-diphenyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide?
- Methodological Answer :
- 1H/13C NMR : Assign peaks by comparing to structurally related triazolopyridine derivatives (e.g., Trazodone impurities in and ). The triazolo[4,3-a]pyridine moiety exhibits characteristic aromatic proton shifts at δ 7.8–8.5 ppm, while the acetamide group shows a singlet near δ 2.1 ppm for the methylene group .
- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion [M+H]+ with a calculated exact mass (e.g., C28H25N5O requires 459.2058 g/mol). Cross-reference with PubChem-derived data for similar acetamide derivatives ( ).
Q. What synthetic routes are reported for triazolopyridine-containing acetamide derivatives, and how can they be adapted for this compound?
- Methodological Answer :
- Key Steps :
Condensation of 3-aminopyridine with a propyl-linked acetamide precursor, followed by cyclization using nitrous acid or hydrazine to form the triazolo[4,3-a]pyridine core (analogous to Trazodone synthesis in ).
Introduce diphenyl groups via Ullmann coupling or Suzuki-Miyaura cross-coupling ().
- Optimization : Use Pd catalysts (e.g., Pd(PPh3)4) and microwave-assisted synthesis to reduce reaction time ( ).
Advanced Research Questions
Q. How can researchers resolve low yield in the final cyclization step during synthesis?
- Methodological Answer :
- Troubleshooting :
- Reagent Purity : Ensure anhydrous conditions for cyclization agents (e.g., POCl3 or PCl5) to avoid hydrolysis side products ().
- Temperature Control : Optimize cyclization between 80–100°C (excessive heat degrades the triazolo ring; ).
- Analytical Support : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and HPLC (C18 column, acetonitrile/water gradient) .
Q. What strategies are effective for analyzing contradictory biological activity data (e.g., antimicrobial vs. CNS targets)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Compare substituent effects: Diphenyl groups may enhance blood-brain barrier penetration (CNS targets), while the triazolopyridine core could interact with bacterial efflux pumps ( ).
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding to 5-HT2A receptors (CNS) vs. Acinetobacter baumannii targets ( ).
- Experimental Validation :
- Conduct parallel assays: Radioligand binding for serotonin receptors (5-HT2A) and broth microdilution for antimicrobial activity ( ).
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized for in vivo studies?
- Methodological Answer :
- Solubility Enhancement :
- Introduce polar groups (e.g., sulfone or morpholine) on the propyl chain without disrupting the triazolo core ( ).
- Use co-solvents (e.g., PEG-400) in preclinical formulations ().
- Metabolic Stability :
- Perform liver microsome assays (human/rat) to identify vulnerable sites (e.g., acetamide hydrolysis). Stabilize via methyl substitution on the phenyl rings ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
